3-Benzoylthian-4-one
Description
3-Benzoylthian-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Thiazolidinones are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
144535-04-6 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-benzoylthian-4-one |
InChI |
InChI=1S/C12H12O2S/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
YQKJUDVKHXEESN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylthian-4-one typically involves the reaction of thiosalicylic acid with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thian-4-one ring . Another method involves the use of aroyl isothiocyanates to convert anthranilic acid derivatives into thiourea intermediates, which then undergo ring closure to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoyl group or the thian-4-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thian-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoylthian-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds and π-π interactions with the active site. The compound’s unique structure allows it to fit into the binding pockets of various enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Structural Analogues of Thiazolidin-4-one Derivatives
The following table summarizes key structural and functional differences between 3-Benzoylthian-4-one and related compounds:
Electronic and Conformational Properties
- This compound: The benzoyl group at C3 likely reduces electron density at the thiazolidinone ring, enhancing electrophilic character. This contrasts with 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, where the sulfanylidene group at C2 increases electron withdrawal, as confirmed by X-ray diffraction .
- 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one exhibits a fully conjugated system due to the benzylidene and imino groups, leading to planar geometry and stabilized resonance structures .
- Substituent effects in 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one deviate from typical Hammett correlations, suggesting steric hindrance and non-linear electronic interactions .
Bioactivity Comparisons
- Thiazolidinones with bulky substituents (e.g., benzyl, phenyl) demonstrate enhanced antimicrobial and antitumor activities. For instance, 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one is part of ongoing bioactivity studies .
- The benzoyl group in this compound may improve pharmacokinetic properties, such as membrane permeability, compared to alkyl-substituted analogs.
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., benzoyl, sulfanylidene) enhance electrophilicity, making thiazolidinones more reactive in biological environments .
Structural Stability: Planar conformations in conjugated derivatives (e.g., benzylidene-imino systems) improve thermal stability and crystallinity .
Computational Predictions : Theoretical models suggest that substituent position and electronic effects significantly influence charge distribution and reactivity .
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